

A Comparative Guide to the Kinase Inhibitory Activity of Quinoline Derivatives

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Compound of Interest

Compound Name: 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the kinase inhibitory activity of various quinoline derivatives, supported by experimental data to aid in drug discovery and development efforts.

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected quinoline derivatives against key oncogenic kinases. The data, presented as IC₅₀ values (the concentration of an inhibitor required for 50% inhibition of kinase activity), has been compiled from various studies. Direct comparison should be approached with caution due to potential variations in experimental conditions between studies.

Compound ID/Series	Target Kinase	IC50 (nM)	Reference(s)
EGFR Inhibitors			
4-Anilino-3-carboxyamide derivative (Compound 47)	EGFR	490	[1]
Schiff's base derivative (Compound 50)	EGFR	120	[1]
Pyrazoline hybrid (Compound 51)	EGFR	31.8	[1]
Pyrazoline hybrid (Compound 52)	EGFR	37.07	[1]
Pyrazoline hybrid (Compound 53)	EGFR	42.52	[1]
VEGFR-2 Inhibitors			
Quinoline derivative (Compound 7)	VEGFR-2	137.4	[2]
Quinoline derivative (Compound 9)	VEGFR-2	98.53	[2]
Isatin derivative (Compound 13)	VEGFR-2	69.11	[2]
Isatin derivative (Compound 14)	VEGFR-2	85.89	[2]
Quinazoline derivative (Compound 11d)	VEGFR-2	5490	[3]
c-Met Inhibitors			
4,6,7-Substituted quinoline (Compound	c-Met	19	[1]

27)

4,6,7-Substituted quinoline (Compound 28)	c-Met	64	[1]
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3,6-Disubstituted quinoline (Compound 26)	c-Met	9.3	[1]
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4-(2- fluorophenoxy)quinoli ne derivative (Compound 33)	c-Met	0.59	[4]
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Dual/Multi-Kinase Inhibitors

4-Aniline quinoline with phenylsulfonylurea (Compound 38)	PI3K / mTOR	720 / 2620	[1]
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Imidazo[4,5- c]quinoline derivative (Compound 39)	PI3K α / mTOR	900 / 1400	[1]
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Quinoline derivative (Compound 40)	PI3K δ	1.9	[1]
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Thiazolyl-Pyrazoline derivative (Compound 11h)	VEGFR-2 / EGFR	76 / 85	[5]
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Thiazolyl-Pyrazoline derivative (Compound 11j)	VEGFR-2 / EGFR	189 / 108	[5]
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Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of kinase inhibition data. The following are generalized protocols for common in vitro kinase assays used to evaluate the potency of quinoline derivatives.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

- Kinase of interest
- Kinase-specific substrate
- ATP
- Test quinoline derivatives
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of the test quinoline derivatives in DMSO.
- Kinase Reaction:
 - In a multiwell plate, add the test compound or vehicle control (DMSO).
 - Add the kinase enzyme and incubate briefly to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

- ADP Detection:
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[\[6\]](#)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the inhibition of substrate phosphorylation by detecting the binding of a phosphorylation-specific antibody to the phosphorylated substrate.

Materials:

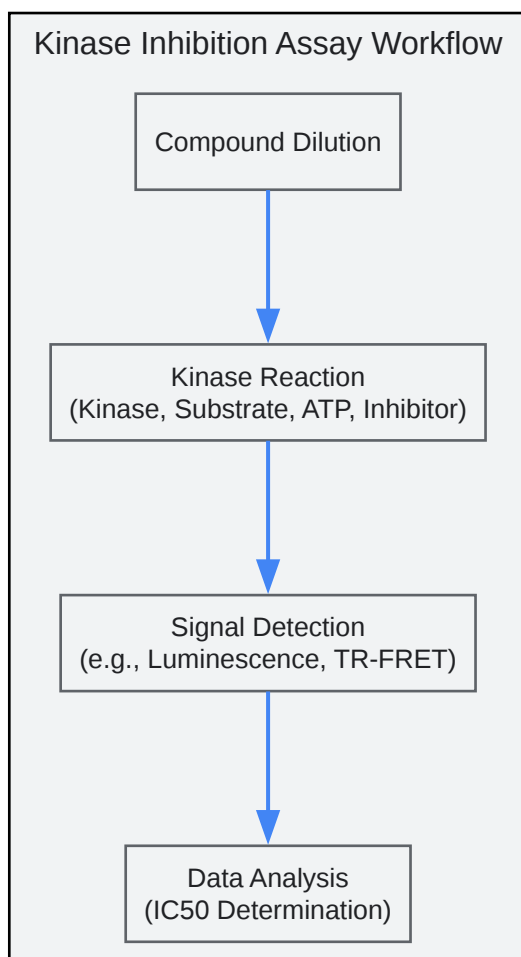
- Kinase of interest
- Fluorescently labeled substrate
- ATP
- Test quinoline derivatives
- Kinase Buffer
- Terbium- or Europium-labeled anti-phospho-substrate antibody
- EDTA solution to stop the reaction
- TR-FRET compatible microplates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test quinoline derivatives in a suitable buffer.
- **Kinase Reaction:**
 - Add the test compound, kinase, and fluorescently labeled substrate to the microplate wells.
 - Initiate the reaction by adding ATP.
 - Incubate at room temperature for a defined period.
- **Detection:**
 - Stop the kinase reaction by adding EDTA.
 - Add the TR-FRET antibody solution.
 - Incubate to allow for antibody-substrate binding.
- **Data Acquisition:** Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (donor and acceptor).
- **Data Analysis:** Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the inhibitor concentration to determine the IC₅₀ value.

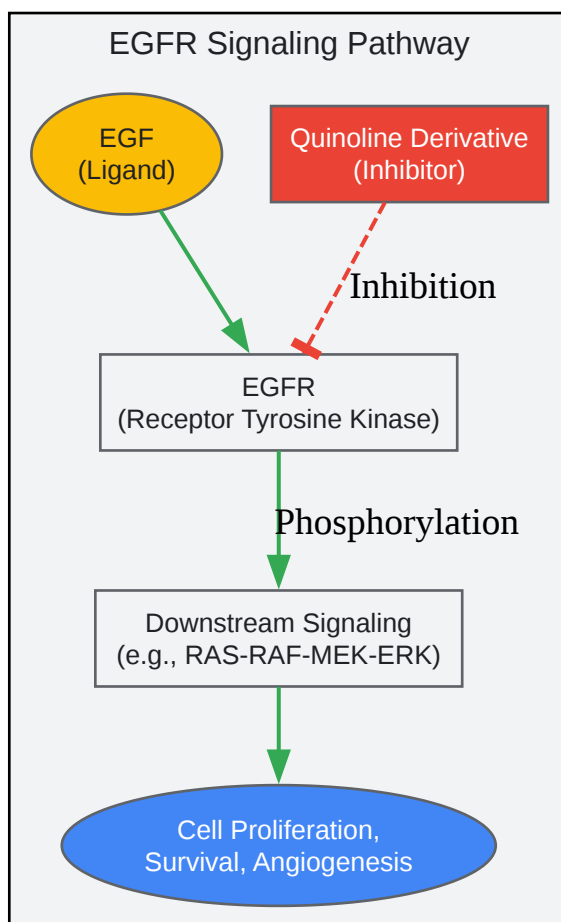
Visualizing Kinase Inhibition and Signaling Pathways

Diagrams are provided below to illustrate key concepts in kinase inhibition by quinoline derivatives.



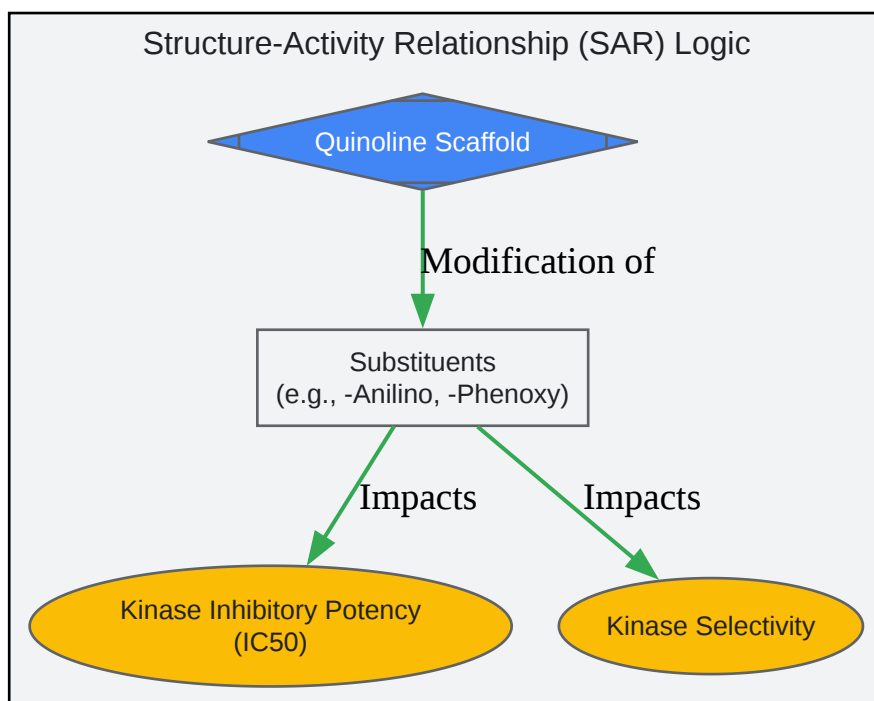
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Figure 1. A generalized workflow for an in vitro kinase inhibition assay.



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Figure 2. Inhibition of the EGFR signaling pathway by a quinoline derivative.



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Figure 3. The logical relationship in the structure-activity relationship (SAR) of quinoline-based kinase inhibitors.

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